Cas no 18342-98-8 (Ethyl 2-(pyridin-3-yloxy)acetate)
Ethyl 2-(pyridin-3-yloxy)acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(pyridin-3-yloxy)acetate
- 3-EthoxycarbonylMethoxypyridine
- Ethyl 3-pyridyloxyacetate
- (Pyridin-3-yloxy)acetic acid ethyl ester
- (Pyridin-3-yloxy)-acetic acid ethyl ester
- 2-(3-pyridinyloxy)acetic acid,ethyl ester
- ethyl 2-(pyridyl-3-oxymethyl) acetate
- ethyl 2-<(3-pyridyl)oxy>acetate
- ethyl 3-pyridoxyacetate
- ethyl pyridin-3-yloxyacetate
- ethyl 2-pyridin-3-yloxyacetate
- PubChem16756
- Ethyl (pyridin-3-yloxy)acetate
- XNRUOZBZALSKNK-UHFFFAOYSA-N
- 3-Pyridyloxyacetic acid ethyl ester
- AJ-5
- Acetic acid, 2-(3-pyridinyloxy)-, ethyl ester
- EN300-94723
- AKOS000285750
- ethyl2-(pyridin-3-yloxy)acetate
- CS-0217952
- Z927645634
- DTXSID40406340
- DB-065446
- 2-(3-Pyridinyloxy)acetic acid, ethyl ester
- MFCD00093962
- ethyl 2-(pyridin-3-yloxy)-acetate
- DS-0925
- 18342-98-8
- SCHEMBL6067800
- Ethyl 3-pyridyloxyacetate, 98%
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- MDL: MFCD00093962
- Inchi: 1S/C9H11NO3/c1-2-12-9(11)7-13-8-4-3-5-10-6-8/h3-6H,2,7H2,1H3
- InChI Key: XNRUOZBZALSKNK-UHFFFAOYSA-N
- SMILES: O(C1C=NC=CC=1)CC(=O)OCC
Computed Properties
- Exact Mass: 181.07400
- Monoisotopic Mass: 181.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.4
- XLogP3: 1.1
Experimental Properties
- Density: 1.157(lit.)
- Refractive Index: 1.506
- PSA: 48.42000
- LogP: 1.02350
Ethyl 2-(pyridin-3-yloxy)acetate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 2-(pyridin-3-yloxy)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MD542-5g |
Ethyl 2-(pyridin-3-yloxy)acetate |
18342-98-8 | 95+% | 5g |
205CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MD542-1g |
Ethyl 2-(pyridin-3-yloxy)acetate |
18342-98-8 | 95+% | 1g |
64CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MD542-10g |
Ethyl 2-(pyridin-3-yloxy)acetate |
18342-98-8 | 95+% | 10g |
372CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MD542-25g |
Ethyl 2-(pyridin-3-yloxy)acetate |
18342-98-8 | 95+% | 25g |
751CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E844050-1g |
Ethyl 2-(pyridin-3-yloxy)acetate |
18342-98-8 | 95% | 1g |
52.00 | 2021-05-17 | |
| TRC | E937063-10mg |
Ethyl 2-(Pyridin-3-yloxy)acetate |
18342-98-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E937063-50mg |
Ethyl 2-(Pyridin-3-yloxy)acetate |
18342-98-8 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E937063-100mg |
Ethyl 2-(Pyridin-3-yloxy)acetate |
18342-98-8 | 100mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E191712-10g |
Ethyl 2-(pyridin-3-yloxy)acetate |
18342-98-8 | 95% | 10g |
¥352.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E191712-1g |
Ethyl 2-(pyridin-3-yloxy)acetate |
18342-98-8 | 95% | 1g |
¥44.90 | 2023-09-03 |
Ethyl 2-(pyridin-3-yloxy)acetate Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on Ethyl 2-(pyridin-3-yloxy)acetate
Ethyl 2-(pyridin-3-yloxy)acetate (CAS No: 18342-98-8) in Modern Chemical and Pharmaceutical Research
Ethyl 2-(pyridin-3-yloxy)acetate, identified by its Chemical Abstracts Service (CAS) number 18342-98-8, is a significant compound in the realm of chemical and pharmaceutical research. This ester derivative of pyridine has garnered attention due to its versatile structural properties and potential applications in drug development and synthetic chemistry. The compound's unique connectivity between the pyridine ring and the acetic acid ethyl ester moiety makes it a valuable intermediate in the synthesis of more complex molecules.
The Ethyl 2-(pyridin-3-yloxy)acetate molecule exhibits a distinct chemical profile that positions it as a candidate for various biochemical interactions. The pyridine moiety, known for its ability to form hydrogen bonds and coordinate with metals, contributes to the compound's solubility and reactivity in aqueous and organic environments. This characteristic is particularly useful in pharmaceutical applications where bioavailability and metabolic stability are critical factors.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds like Ethyl 2-(pyridin-3-yloxy)acetate in the development of novel therapeutic agents. The pyridine scaffold is a common feature in many bioactive molecules, including antiviral, antibacterial, and anticancer drugs. Researchers have been exploring derivatives of pyridine to enhance their pharmacological properties, and Ethyl 2-(pyridin-3-yloxy)acetate represents a promising candidate for such investigations.
In particular, the synthesis of kinase inhibitors has seen significant progress with the use of pyridine-based compounds. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By designing molecules that can selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects. The structural flexibility of Ethyl 2-(pyridin-3-yloxy)acetate allows for modifications that can fine-tune its binding affinity to kinase targets.
The pharmaceutical industry has also been interested in exploring the potential of Ethyl 2-(pyridin-3-yloxy)acetate as a precursor for more complex drug candidates. Its ester group provides a site for further functionalization, enabling the creation of molecules with tailored properties. For instance, researchers have investigated its use in the synthesis of protease inhibitors, which are essential in treating conditions such as HIV/AIDS and hepatitis C. The ability to modify the pyridine ring and the ester moiety offers a synthetic route to diverse pharmacophores.
Moreover, the agrochemical sector has shown interest in derivatives of Ethyl 2-(pyridin-3-yloxy)acetate due to their potential as intermediates in the production of pesticides and herbicides. The compound's structural features make it suitable for designing molecules that can interact with biological targets in plants, offering new solutions for crop protection. This dual application highlights the versatility of Ethyl 2-(pyridin-3-yloxy)acetate across different industries.
The chemical synthesis of Ethyl 2-(pyridin-3-yloxy)acetate involves well-established methodologies that ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions where a hydroxyl group is introduced onto a halogenated pyridine derivative followed by esterification. These reactions are typically conducted under controlled conditions to maximize efficiency and minimize byproduct formation. Advances in catalytic systems have further improved the sustainability of these processes, aligning with green chemistry principles.
In conclusion, Ethyl 2-(pyridin-3-yloxy)acetate (CAS No: 18342-98-8) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features make it a valuable building block for developing novel bioactive molecules. As research continues to uncover new applications for this compound, its importance in advancing chemical science is likely to grow further. The ongoing exploration of its derivatives promises to yield innovative solutions across multiple scientific disciplines.
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